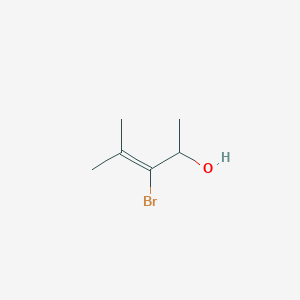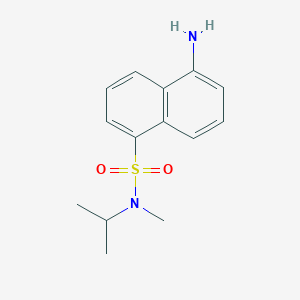
4-(3,3-Dimethylpenta-1,4-dienyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylpenta-1,4-dienyl)phenol is an organic compound with the molecular formula C13H16O. It is characterized by a phenol group attached to a 3,3-dimethylpenta-1,4-dienyl side chain. This compound is notable for its unique structure, which includes multiple double bonds and an aromatic hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylpenta-1,4-dienyl)phenol typically involves the alkylation of phenol with 3,3-dimethylpenta-1,4-diene. This reaction can be catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often require controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully monitored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylpenta-1,4-dienyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bonds in the side chain can be reduced to single bonds.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
4-(3,3-Dimethylpenta-1,4-dienyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenol group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylpenta-1,4-dienyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethylbut-1-enyl)phenol
- 4-(3,3-Dimethylpent-1-enyl)phenol
- 4-(3,3-Dimethylhex-1-enyl)phenol
Uniqueness
4-(3,3-Dimethylpenta-1,4-dienyl)phenol is unique due to its specific side chain structure, which includes two double bonds. This structural feature contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
471295-16-6 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-(3,3-dimethylpenta-1,4-dienyl)phenol |
InChI |
InChI=1S/C13H16O/c1-4-13(2,3)10-9-11-5-7-12(14)8-6-11/h4-10,14H,1H2,2-3H3 |
InChI Key |
DKVQOAMBVKKPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


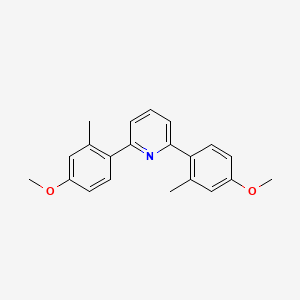

![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
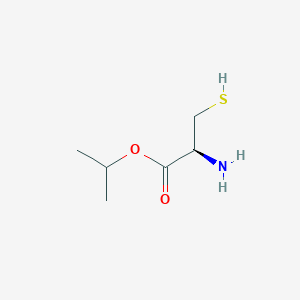
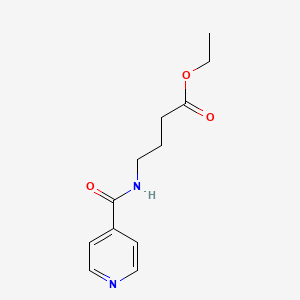
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
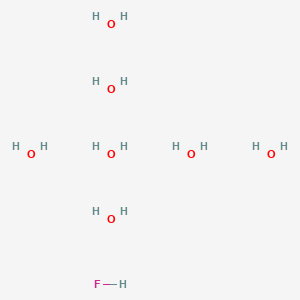
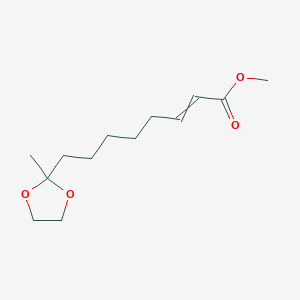
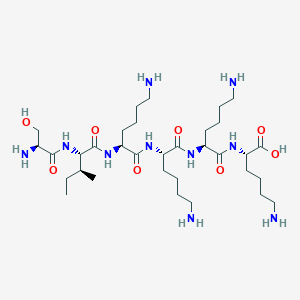
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
